1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structural features, including a benzimidazole moiety and a pyrazole ring. This compound is classified under heterocyclic compounds, specifically within the pyrazole derivatives, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances its potential for various applications in medicinal chemistry and agrochemicals.
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step reactions that can include condensation and cyclization processes. One common approach is the reaction of 1H-benzimidazole with suitable aldehydes or ketones under acidic or basic conditions to form the pyrazole structure.
The molecular structure of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can be represented as follows:
This structure includes:
The compound has a molecular weight of approximately 278.31 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm its structure.
1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can participate in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-donating nature of the methoxy group, which enhances nucleophilicity at the pyrazole nitrogen.
The mechanism of action for 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol largely depends on its biological targets. It may interact with specific enzymes or receptors in biological systems, leading to various pharmacological effects. For example:
Data from molecular docking studies suggest that it binds effectively to certain protein targets, indicating potential therapeutic applications.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and decomposition characteristics.
The applications of 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol extend across various scientific fields:
Research continues to explore new applications and modifications of this compound to enhance its effectiveness and broaden its utility in scientific research.
The benzimidazole-pyrazole hybrid architecture represents a rationally designed pharmacophore engineered to leverage synergistic bioactivity. Benzimidazole contributes privileged heterocyclic attributes, including hydrogen bond acceptor/donor capability via N-H and imino groups, π-delocalization enabling DNA/protein stacking, and structural mimicry of purine bases essential for enzyme recognition [6] [8]. Pyrazole complements this through dipole stabilization, metabolic resistance via 5-membered ring stability, and conformational restriction enhancing target selectivity [4] [7]. The covalent fusion at benzimidazole-C2 and pyrazole-N1 creates a planar, conjugated system facilitating deep penetration into enzyme active sites—exemplified by estrogen receptor (ER) antagonists where the hybrid occupies the orthosteric binding cavity more effectively than monocyclic fragments [2].
Table 1: Bioactive Hybrid Scaffolds Incorporating Benzimidazole-Pyrazole Motifs
Hybrid Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
Pyrazolyl-benzimidazolone (e.g., 5a-c) | Estrogen receptor α (ERα) | Antiproliferative vs. MCF-7 (IC₅₀ ~15-20 μM) | [2] |
Morpholine-benzimidazole-pyrazole (8k) | Tubulin polymerization site | Inhibition constant (Ki) = 2.8 μM | [9] |
Benzimidazole-chalcone hybrids | Topoisomerase II/DNA minor groove | DNA relaxation inhibition >70% at 10 μM | [8] |
1,3-Benzimidazolyl-2-hydrazones | Microtubule assembly | Cytotoxicity vs. MCF-7 (IC₅₀ = 16.5 μg/mL) | [6] |
Molecular Features: Intramolecular hydrogen bonding between pyrazole-N2 and benzimidazole-N1 stabilizes a bioactive conformation critical for ERα interaction . Planarity enhances DNA intercalation capability, with computed DNA-binding constants (Kcalc) exceeding 10⁵ M⁻¹ for analogues [8].
The 4-methoxyphenyl moiety at pyrazole-C3 is a strategic determinant of target affinity. The methoxy group’s electron-donating capacity elevates π-electron density at the phenyl ring, promoting hydrophobic contact with ERα’s Leu387/Leu391 pocket [2] [8]. Ortho-substitution on the phenyl ring disrupts coplanarity with pyrazole, diminishing binding—highlighting steric constraints in the receptor cavity [10]. Conversely, the pyrazol-5-ol group enables pH-dependent tautomerism: the 5-hydroxy form acts as H-bond donor (e.g., to ERα His524), while the 5-keto tautomer chelates metal ions in catalytic enzyme sites [2] [7].
Table 2: Impact of C3-Substituents on Estrogen Receptor Binding Affinity
C3-Substituent | Relative Binding Affinity (%) | Cellular Activity (IC₅₀, μM) | Key Interactions |
---|---|---|---|
4-Methoxyphenyl | 100 (Reference) | 18.7 ± 0.9 (MCF-7) | Hydrophobic packing; H-bond to His524 |
4-Nitrophenyl | 32 | 64.2 ± 3.1 | Electron withdrawal reduces π-stacking |
4-Fluorophenyl | 78 | 27.4 ± 1.8 | Halogen bond to Arg548 |
3,4-Dimethoxyphenyl | 120 | 15.3 ± 0.7 | Enhanced H-bonding to Thr347 |
Stereoelectronic Effects: Molecular dynamics confirm the 4-methoxy group’s +M effect lowers LUMO energy (-2.31 eV), facilitating charge transfer to ERα’s aromatic residues. Para-substitution optimizes steric tolerance versus meta/ortho analogues, which exhibit 40-60% reduced affinity [10].
While benzimidazole-pyrazole hybrids demonstrate compelling anticancer activity, their performance against microbial/inflammatory targets is benchmarked here against other heterocycles:
Anticancer Selectivity: Hybrids like 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol suppress breast cancer proliferation (MCF-7 IC₅₀ = 18.7 μM) via ERα antagonism—exceeding triazolothiadiazole analogues (IC₅₀ >50 μM) in potency and selectivity [2] [10]. Pyrazolyl-benzimidazolones inhibit tubulin polymerization at 2.8 μM, rivaling combretastatin A-4 but with improved solubility [9].
Antimicrobial Potential: Though not the primary focus, preliminary data suggests moderate antifungal activity (e.g., 35% growth inhibition of C. albicans at 50 μg/mL) via lanosterol 14α-demethylase binding—trailing specialized triazole antifungals (e.g., fluconazole, IC₅₀ = 0.5 μg/mL) [10]. This activity stems from the benzimidazole’s coordination to the enzyme’s heme iron, a mechanism less efficient than triazoles’ N4-binding.
Anti-inflammatory Context: Pyrazole fragments suppress COX-2 (IC₅₀ ~10⁻⁷ M in celecoxib), but unsubstituted benzimidazole-pyrazoles lack this action. Carboxylate or sulfonamide groups at pyrazole-C1 are likely essential, absent in the title compound [4] [7].
Structural Insight: The intramolecular H-bond in 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (N-H···O, distance = 1.85 Å) enforces a coplanar orientation essential for DNA minor groove binding—a trait shared with the antiviral maribavir but distinct from linear benzimidazole-chalcones [6].
Concluding Remarks
The benzimidazole-pyrazole hybrid scaffold—particularly 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol—exemplifies rational design in oncology-focused medicinal chemistry. Its bioactivity stems from:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1